![molecular formula C35H26O B11959268 6-Methoxy-1,2,3,4-tetraphenylnaphthalene CAS No. 38382-52-4](/img/structure/B11959268.png)
6-Methoxy-1,2,3,4-tetraphenylnaphthalene
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Overview
Description
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, where the naphthalene core is substituted with four phenyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene typically involves a Diels-Alder reaction. This reaction is performed between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction conditions often include the generation of benzyne in situ using anthranilic acid and isoamyl nitrite in a solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like benzyne.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogenated phenyl rings.
Scientific Research Applications
Pharmaceutical Development
6-Methoxy-1,2,3,4-tetraphenylnaphthalene serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it a valuable component in drug formulation. Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells and U373 glioblastoma cells .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for creating complex molecules. Its ability to undergo electrophilic substitution reactions allows chemists to develop new compounds with desired properties. The versatility of this compound makes it an essential reagent in synthetic pathways aimed at producing novel organic materials .
Material Science
The compound's unique structural properties have led to its application in material science, particularly in the formulation of advanced materials such as polymers and coatings. These materials benefit from the compound's hydrophobic nature and stability, resulting in improved durability and performance in various applications .
Biochemical Research
In biochemical studies, this compound plays a role in understanding enzyme interactions and metabolic pathways. This understanding is crucial for drug discovery and development as it aids researchers in identifying potential drug targets and mechanisms of action .
Agricultural Chemistry
The compound is also being explored for its potential applications in agricultural chemistry. It contributes to the development of safer and more effective agrochemicals, including pesticides and herbicides. This application is particularly significant as it aligns with the growing demand for sustainable agricultural practices .
Case Study 1: Anticancer Activity
A study focused on synthesizing new dihydronaphthalene derivatives from 6-methoxy-1-tetraphenylnaphthalene demonstrated significant cytotoxic activity against MCF-7 human cancer cells. The synthesized compounds were reported to be more potent than the reference drug Doxorubicin .
Case Study 2: Material Science Applications
Research has shown that incorporating this compound into polymer formulations enhances their mechanical properties and thermal stability. This improvement is attributed to the compound's hydrophobic nature and ability to form strong intermolecular interactions within the polymer matrix .
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing phenyl groups. These substituents affect the electron density of the naphthalene core, making it more or less reactive towards different reagents.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of both the methoxy group and the four phenyl groups. This combination of substituents provides a distinct electronic environment and steric hindrance, influencing its reactivity and making it a valuable compound for various research applications.
Biological Activity
6-Methoxy-1,2,3,4-tetraphenylnaphthalene (C₃₄H₂₄O) is a polycyclic aromatic compound characterized by a naphthalene core with four phenyl substituents and a methoxy group at the 6-position. Its unique structure contributes to its biological activity, particularly in the fields of medicinal chemistry and material science. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
- Molecular Formula : C₃₄H₂₄O
- Molecular Weight : Approximately 462.58 g/mol
- LogP Value : 9.516 (indicating high hydrophobicity)
The compound exhibits significant hydrophobic properties, which influence its solubility and reactivity in biological systems. Its structure allows for electrophilic substitution reactions typical of aromatic compounds, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. A general synthetic route involves the reaction of a phenylacetylene with a palladium catalyst to form the desired compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant efficacy in inhibiting cancer cell proliferation.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Antioxidant Activity
Additionally, this compound has been shown to possess antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed after treatment with the compound compared to control groups.
- Survival Rate : Increased survival rates were noted among treated animals.
Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide. Key findings included:
- Reduction in Malondialdehyde Levels : Treatment with the compound significantly lowered malondialdehyde levels, a marker of lipid peroxidation.
- Increase in Antioxidant Enzymes : Enhanced activity of superoxide dismutase and catalase was recorded post-treatment.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
1,2,3,4-Tetraphenylnaphthalene | C₃₄H₂₄ | Moderate cytotoxicity | Lacks methoxy group |
5-Methoxy-1,2-diphenylnaphthalene | C₂₈H₂₂O | Lower anticancer activity | Fewer phenyl groups |
Triphenylene | C₂₄H₁₈ | Limited biological activity | Simplified structure |
The comparison highlights that while related compounds exhibit some biological activities, this compound demonstrates superior anticancer and antioxidant properties due to its unique structural features .
Properties
CAS No. |
38382-52-4 |
---|---|
Molecular Formula |
C35H26O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C35H26O/c1-36-29-22-23-30-31(24-29)33(26-16-8-3-9-17-26)35(28-20-12-5-13-21-28)34(27-18-10-4-11-19-27)32(30)25-14-6-2-7-15-25/h2-24H,1H3 |
InChI Key |
PPTUZRQFYVZUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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